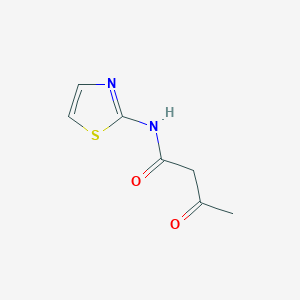

N-2-Thiazolylacetoacetamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 97096. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-oxo-N-(1,3-thiazol-2-yl)butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2S/c1-5(10)4-6(11)9-7-8-2-3-12-7/h2-3H,4H2,1H3,(H,8,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWMDVLIESVGDLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)NC1=NC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50220771 | |

| Record name | Acetoacetamide, N-2-thiazolyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50220771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

705-87-3 | |

| Record name | 3-Oxo-N-2-thiazolylbutanamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000705873 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-2-Thiazolylacetoacetamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97096 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetoacetamide, N-2-thiazolyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50220771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-Thiazolyl)acetoacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-OXO-N-2-THIAZOLYLBUTANAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YV8AZ0M3ON | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

physicochemical properties of N-2-Thiazolylacetoacetamide

An In-Depth Technical Guide to the Physicochemical Properties of N-2-Thiazolylacetoacetamide

Introduction

This compound (CAS No. 705-87-3) is a heterocyclic compound incorporating both a thiazole ring and an acetoacetamide functional group.[1][2][3][] This unique structural combination suggests its potential utility as a building block in medicinal chemistry and materials science. The thiazole moiety is a well-known pharmacophore present in numerous biologically active compounds, while the acetoacetamide group offers versatile reactivity for further chemical modifications. A thorough understanding of its physicochemical properties is paramount for its application in drug design, synthesis, and formulation.

This guide provides a comprehensive overview of the known characteristics of this compound and presents detailed, field-proven methodologies for the experimental determination of its key physicochemical parameters. In the absence of extensive published data for this specific molecule, this document serves as both a repository of current knowledge and a practical manual for researchers.

Compound Identification and Basic Properties

A crucial first step in the characterization of any chemical entity is the confirmation of its identity and fundamental properties.

| Property | Value/Description | Source |

| CAS Number | 705-87-3 | [1][2] |

| Molecular Formula | C₇H₈N₂O₂S | [1][2] |

| Molecular Weight | 184.21 g/mol | [1] |

| Physical Appearance | White to grey-brown powder | [1] |

Chemical Structure

The molecular structure of this compound is foundational to all of its chemical and physical behaviors. The diagram below illustrates the connectivity of the atoms and the key functional groups.

Caption: Chemical structure of this compound.

Solubility Profile: A Predictive and Experimental Approach

The solubility of a compound is a critical parameter that influences its suitability for various applications, from reaction conditions to biological assays.

Predicted Solubility

Based on the principle of "like dissolves like," the presence of the polar amide and ketone functionalities, along with the heterocyclic thiazole ring, suggests that this compound will exhibit solubility in polar organic solvents. Amides, in general, are known to be soluble in polar solvents.[5] Its solubility in non-polar solvents is expected to be limited.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Moderate to High | Potential for hydrogen bonding with the amide and carbonyl groups. |

| Polar Aprotic | DMSO, DMF, Acetonitrile, Acetone | High | Strong dipole-dipole interactions with the polar functional groups. |

| Non-Polar | Hexane, Toluene | Low | The polar nature of the molecule is unlikely to be effectively solvated by non-polar solvents. |

Experimental Protocol for Qualitative Solubility Determination

This protocol provides a systematic approach to determine the solubility of this compound in a range of solvents.[6][7][8]

Materials:

-

This compound

-

Small test tubes

-

Vortex mixer

-

Graduated pipettes or micropipettes

-

A selection of solvents (e.g., water, methanol, ethanol, acetone, dichloromethane, toluene, hexane)

Procedure:

-

Sample Preparation: Accurately weigh approximately 10 mg of this compound into a small, dry test tube.

-

Solvent Addition: Add 1 mL of the selected solvent to the test tube.

-

Mixing: Vigorously mix the contents using a vortex mixer for 60 seconds.

-

Observation: Visually inspect the solution for any undissolved solid.

-

Classification:

-

Soluble: No solid particles are visible.

-

Partially Soluble: Some solid has dissolved, but undissolved particles remain.

-

Insoluble: The solid appears largely unaffected.

-

Caption: Workflow for pKa determination using UV-Vis spectrophotometry.

Spectroscopic Characterization

Spectroscopic techniques provide detailed information about the molecular structure and electronic properties of a compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. The thiazole ring and the carbonyl groups in this compound constitute the primary chromophores. Thiazole-containing compounds typically exhibit absorption maxima in the UV region. The exact position and intensity of the absorption bands will be influenced by the overall conjugation of the system.

Predicted Spectral Features:

-

π → π* transitions: Expected at shorter wavelengths, characteristic of the aromatic thiazole ring and the carbonyl groups.

-

n → π* transitions: Possible at longer wavelengths, associated with the non-bonding electrons on the nitrogen, sulfur, and oxygen atoms.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is an invaluable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by the characteristic vibrations of the amide and ketone groups.

Predicted Characteristic IR Absorptions:

| Functional Group | Vibration | Predicted Wavenumber (cm⁻¹) | Rationale |

| Amide N-H | Stretching | 3170 - 3500 | Typical range for N-H stretching in secondary amides. [9] |

| Ketone C=O | Stretching | ~1715 | Characteristic of a saturated ketone. |

| Amide C=O (Amide I) | Stretching | 1630 - 1680 | The carbonyl stretch in amides is at a lower frequency than in ketones due to resonance with the nitrogen lone pair. [10][11][12] |

| Amide N-H (Amide II) | Bending | 1515 - 1570 | This is a characteristic and often intense peak for secondary amides. [10] |

| C-N | Stretching | 1200 - 1400 | Associated with the amide and thiazole C-N bonds. |

| C=N | Stretching | ~1600 | Characteristic of the thiazole ring. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

¹H NMR Predicted Chemical Shifts and Splitting Patterns:

| Proton(s) | Predicted δ (ppm) | Multiplicity | Rationale |

| Amide N-H | 8.0 - 9.0 | Broad singlet | The amide proton is typically deshielded and may exhibit broadness due to quadrupole effects and exchange. |

| Thiazole C-H | 7.0 - 8.0 | Doublets | The two protons on the thiazole ring will be in the aromatic region and will likely appear as doublets due to coupling with each other. |

| Methylene (-CH₂-) | 3.5 - 4.5 | Singlet | These protons are alpha to two carbonyl groups, leading to significant deshielding. They are not expected to couple with other protons. |

| Methyl (-CH₃) | 2.0 - 2.5 | Singlet | The methyl protons are adjacent to a carbonyl group, resulting in a downfield shift from typical alkane protons. |

¹³C NMR Predicted Chemical Shifts:

| Carbon(s) | Predicted δ (ppm) | Rationale |

| Ketone C=O | 195 - 210 | Typical range for a ketone carbonyl carbon. |

| Amide C=O | 160 - 180 | Amide carbonyl carbons are generally more shielded than ketone carbonyls. [9] |

| Thiazole Carbons | 110 - 160 | The carbons of the heterocyclic aromatic ring will appear in this region. |

| Methylene (-CH₂-) | 40 - 60 | This carbon is situated between two electron-withdrawing carbonyl groups. |

| Methyl (-CH₃) | 20 - 30 | The methyl carbon is adjacent to a carbonyl group. |

Synthesis Outline

A plausible synthetic route to this compound involves the acylation of 2-aminothiazole. A similar procedure has been described for related compounds. [13][14]A potential method could involve the reaction of 2-aminothiazole with diketene or ethyl acetoacetate under appropriate conditions. The synthesis of a related compound, N-(thiazol-2-yl)-2-tosylacetamide, proceeds via the acylation of 2-aminothiazole with 2-tosylacetyl chloride. [15][16]

Conclusion

While specific experimental data for this compound is not extensively available in the public domain, this guide provides a robust framework for its comprehensive physicochemical characterization. The outlined protocols for determining solubility, melting point, pKa, and spectroscopic properties are based on well-established, reliable methods. The predictive data, grounded in the principles of organic chemistry and spectroscopy, offer valuable insights for researchers initiating work with this compound. As a molecule with significant potential in various fields of chemical research, the systematic application of these methodologies will be crucial in unlocking its full utility.

References

- J&K Scientific LLC. (2023, November 29). Method for Determining Capillary Melting Point.

- Mettler Toledo. Melting Point Determination | Your Guide to Melting Point Analysis.

- Melting point determin

- Solubility test for Organic Compounds. (2024, September 24).

- SSERC. (n.d.).

- EXPERIMENT 1 DETERMIN

- EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS Each functional group has a particular set of chemical properties th

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- Chemistry LibreTexts. (2022, April 7). 6.

- A B Enterprises. (n.d.). N-2- Thiazolyl Acetoacetamide at ₹ 1000/kg | C7H6N2 in Mumbai | ID: 2849949745797.

- A B Enterprises. (n.d.).

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).

- Alfa Chemistry. (n.d.). CAS 705-87-3 this compound.

- BOC Sciences. (n.d.). Main Product.

- Smith, B. C. (2020, January 1). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online.

- Carbonyl - compounds - IR - spectroscopy. (n.d.).

- Benchchem. (n.d.). Application Notes and Protocols: Synthesis of N-(thiazol-2-yl)-2-tosylacetamide.

- Chemistry LibreTexts. (2022, September 24). 21.

- N-(2-THIAZOLYL)

- CymitQuimica. (n.d.). CAS 2719-23-5: N-2-Thiazolylacetamide.

- ACS Publications. (n.d.). Rapid Determination of Ionization Constants (pKa)

- NIH. (n.d.). N-(Thiazol-2-yl)acetamide - PMC.

- Oriental Journal of Chemistry. (n.d.).

- Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of N-(thiazol-2-yl)-2-tosylacetamide.

- NIH. (n.d.). Rapid Determination of Ionization Constants (pKa)

- How to measure pKa by UV-vis spectrophotometry: A Chemagin

- Reddit. (2024, November 5). Why do amides have lower ir frequency than ketones and esters higher than ketones when both have resonance? : r/OrganicChemistry.

- Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. (n.d.).

- NIH. (n.d.). Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)

- ResearchGate. (n.d.).

- ResearchGate. (n.d.). FTIR spectra at the amide I band. For each of the five samples of....

- NIH. (n.d.). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network.

- PubChem. (n.d.). N-(5-oxo-2H-1,3-thiazol-2-yl)acetamide | C5H6N2O2S.

- Indian Journal of Pharmaceutical Education and Research. (n.d.).

- NIH. (2022, November 24).

- MDPI. (n.d.). DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking.

- ResearchGate. (n.d.). (PDF)

- PubChem. (n.d.). N-Methylacetoacetamide | C5H9NO2 | CID 88483.

Sources

- 1. m.indiamart.com [m.indiamart.com]

- 2. abenterprisesindia.com [abenterprisesindia.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 5. CAS 2719-23-5: N-2-Thiazolylacetamide | CymitQuimica [cymitquimica.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. chem.pg.edu.pl [chem.pg.edu.pl]

- 12. reddit.com [reddit.com]

- 13. N-(Thiazol-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Molecular Structure and Characterization of N-2-Thiazolylacetoacetamide

Abstract

N-2-Thiazolylacetoacetamide, also commonly known as 2-Acetamidothiazole, is a heterocyclic organic compound of significant interest in medicinal chemistry and drug development. Its molecular framework, featuring a reactive acetamide group appended to a biologically active thiazole ring, renders it a versatile scaffold for the synthesis of novel therapeutic agents. This guide provides an in-depth examination of its molecular structure, physicochemical properties, and standard protocols for its synthesis and characterization. We delve into the causality behind experimental choices in its synthesis and the synergistic use of modern spectroscopic techniques—including NMR, IR, and Mass Spectrometry—to provide a self-validating system for structural confirmation. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive technical understanding of this important chemical entity.

Introduction: The Significance of the Thiazole Scaffold

The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen, is a privileged structure in pharmaceutical science.[1][2] It is a core component of numerous natural and synthetic molecules with a wide array of biological activities, including the essential vitamin thiamine (B1).[2] The incorporation of a thiazole moiety can enhance a molecule's metabolic stability, improve its binding affinity to biological targets, and modulate its pharmacokinetic profile.

This compound (CAS No: 2719-23-5) serves as a fundamental building block that combines the thiazole pharmacophore with an acetoacetamide side chain.[3][4] This structure is a precursor for a variety of derivatives explored for their potential antimicrobial, antifungal, anti-inflammatory, and antiproliferative properties.[1][3][5] Understanding its core structure and reactivity is paramount for leveraging its full potential in rational drug design.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound consists of an acetyl group (CH₃CO) bonded to the nitrogen atom of 2-aminothiazole. The IUPAC name for this compound is N-(1,3-thiazol-2-yl)acetamide.[4]

Caption: 2D molecular structure of this compound.

The key physicochemical data for this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₅H₆N₂OS | [4] |

| Molecular Weight | 142.18 g/mol | [3][4] |

| Appearance | White to off-white crystalline powder | [3] |

| CAS Number | 2719-23-5 | [4] |

| Solubility | Soluble in polar organic solvents | [3] |

| SMILES | CC(=O)NC1=NC=CS1 | [4] |

| InChIKey | WXPLRSVMGRAIGW-UHFFFAOYSA-N | [4] |

Crystal structure data confirms a monoclinic crystal system for the solid state, with the structure stabilized by intermolecular N—H⋯N and C—H⋯O hydrogen bonds between adjacent molecules.[6] This hydrogen bonding potential is a critical consideration in drug development for predicting interactions with protein active sites.

Synthesis and Purification: A Validated Protocol

A reliable and commonly cited method for the synthesis of this compound is the acylation of 2-aminothiazole. The following protocol is based on established literature procedures.[6]

Expertise in Action: Causality Behind the Protocol

The choice of acetyl chloride as the acylating agent is driven by its high reactivity, ensuring an efficient reaction. Dry acetone is used as the solvent to prevent the hydrolysis of the highly reactive acetyl chloride. The reaction is performed under reflux to provide the necessary activation energy to drive the reaction to completion. The final product is precipitated by pouring the reaction mixture into acidified cold water; the acid ensures that any unreacted 2-aminothiazole remains protonated and water-soluble, facilitating its separation from the desired neutral product.

Experimental Protocol: Synthesis of this compound

-

Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-aminothiazole (2.6 g, 26 mmol).

-

Dissolution: Add 60 mL of dry acetone to the flask and stir until the 2-aminothiazole is fully dissolved.

-

Acylation: Carefully add acetyl chloride (2.04 g, 26 mmol) to the solution. Caution: The reaction is exothermic and releases HCl gas.

-

Reaction: Heat the mixture to reflux and maintain for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Isolation: After cooling the mixture to room temperature, pour it into a beaker containing 100 mL of acidified cold water (pH ~4-5).

-

Filtration: A yellow solid will precipitate. Collect the solid by vacuum filtration and wash it with cold acetone (2 x 10 mL).

-

Purification: The crude product can be purified by recrystallization from ethyl acetate to yield single crystals of this compound.

Caption: Correlation of molecular fragments to expected spectroscopic signals.

Role in Medicinal Chemistry and Drug Development

This compound is not typically an active pharmaceutical ingredient itself but rather a key intermediate. Its value lies in the chemical reactivity of its constituent parts:

-

Amide Nitrogen: The N-H proton can be deprotonated, allowing for further substitution and the creation of more complex derivatives.

-

Thiazole Ring: The ring can be functionalized, for example, through electrophilic substitution at the C5 position, although the acetamido group directs reactivity. [2]3. Methyl Group: The protons on the methyl group adjacent to the carbonyl can be removed under strong basic conditions, creating a nucleophilic enolate for C-C bond formation.

This chemical versatility allows medicinal chemists to systematically modify the structure and explore the structure-activity relationship (SAR) of the resulting derivatives. Research has shown that compounds derived from this scaffold exhibit promising biological activities, including potential as tubulin polymerization inhibitors for cancer therapy and as antimicrobial agents. [5][7]

Conclusion

This compound is a compound of fundamental importance in the field of heterocyclic and medicinal chemistry. Its straightforward synthesis and the rich chemical reactivity of its structure make it an invaluable starting material for the development of novel compounds with therapeutic potential. A thorough understanding of its molecular structure, confirmed through a multi-faceted spectroscopic approach, provides the trustworthy foundation required for its application in advanced drug discovery programs.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 17625, 2-Acetamidothiazole. Available from: [Link]

-

Fun, H. K., Kia, Y., & M. M., S. (2008). N-(Thiazol-2-yl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 8), o1532. Available from: [Link]

-

Ahmad, A., et al. (2019). Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents. Chemistry Central Journal, 13(1), 64. Available from: [Link]

-

Sharma, S., et al. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Indian Journal of Pharmaceutical Education and Research, 56(3), 648-667. Available from: [Link]

-

CAS. CAS Common Chemistry: Teicoplanin A 2-1. Available from: [Link]

-

Hashem, H. E., et al. (2024). Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors. ResearchGate. Available from: [Link]

-

Chemistry Steps. Identifying Unknown from IR, NMR, and Mass Spectrometry. Available from: [Link]

-

Cheméo. Chemical Properties of N,N-Dimethylacetoacetamide (CAS 2044-64-6). Available from: [Link]

-

O'Connor, J. M. Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Available from: [Link]

-

Cornilescu, G. Overview of the Chemistry of 2-Thiazolines. Chemical Reviews. Available from: [Link]

-

Wikipedia. Thiazole. Available from: [Link]

-

University of Puget Sound. Spectroscopy Data for Undergraduate Teaching. ERIC. Available from: [Link]

-

Al-Amiery, A. A. (2012). Synthesis of some Heterocyclic Compounds Derived from 2-Chloro-N-p-Tolylacetamide. ResearchGate. Available from: [Link]

-

ChemComplete. (2020, March 12). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 8. YouTube. Available from: [Link]

-

University of Wisconsin-Madison. Problems from Previous Years' Exams. Available from: [Link]

-

TUODA INDUSTRY LIMITED. N,N-Diethylacetamide | Global Chemical Supplier. Available from: [Link]

Sources

- 1. archives.ijper.org [archives.ijper.org]

- 2. Thiazole - Wikipedia [en.wikipedia.org]

- 3. CAS 2719-23-5: N-2-Thiazolylacetamide | CymitQuimica [cymitquimica.com]

- 4. 2-Acetamidothiazole | C5H6N2OS | CID 17625 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. N-(Thiazol-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Versatile N-2-Thiazolylacetoacetamide Scaffold: A Technical Guide for Drug Discovery

Introduction: The Thiazole Moiety as a Privileged Structure in Medicinal Chemistry

The thiazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of biologically active compounds.[1] Its unique electronic properties and ability to participate in various non-covalent interactions have made it a favored scaffold in the design of novel therapeutics. This guide focuses on a specific, yet highly versatile derivative: N-2-Thiazolylacetoacetamide. While direct and extensive literature on this exact molecule is limited, its constituent parts—the 2-aminothiazole core and the acetoacetamide side chain—are both well-established pharmacophores. This guide will provide a comprehensive overview of the synthesis, chemical properties, and, most importantly, the vast potential of this compound and its derivatives in the landscape of modern drug discovery. We will delve into the rationale behind its design and explore its promise in generating novel candidates for a range of therapeutic areas, including oncology, infectious diseases, and inflammatory conditions.

Chemical Properties and Rationale for Use

This compound is an organic compound featuring an acetoacetamide group linked to the 2-position of a thiazole ring. The acetoacetamide moiety is characterized by a β-ketoamide structure, which imparts specific chemical reactivity.

Key Chemical Features:

-

Keto-Enol Tautomerism: The active methylene group flanked by two carbonyl groups allows for keto-enol tautomerism. This property is crucial for its utility as a building block in the synthesis of more complex heterocyclic systems.

-

Hydrogen Bonding Capability: The amide and ketone functionalities provide both hydrogen bond donors and acceptors, facilitating interactions with biological targets such as enzymes and receptors.

-

Chelating Properties: The 1,3-dicarbonyl system can act as a chelating agent for metal ions, a feature that can be exploited in the design of metalloenzyme inhibitors.

These chemical characteristics make this compound a highly attractive starting material for generating diverse chemical libraries for high-throughput screening.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is a straightforward process that can be achieved through the acetoacetylation of 2-aminothiazole. Several methods can be employed for the acetoacetylation of amines, with the use of diketene or 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) being common and efficient approaches.

Core Synthetic Pathway:

Caption: General synthetic scheme for this compound.

Detailed Experimental Protocol (Acetoacetylation using Diketene):

Materials:

-

2-Aminothiazole

-

Diketene

-

Anhydrous solvent (e.g., Toluene, Tetrahydrofuran)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Dropping funnel

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminothiazole (1 equivalent) in an appropriate anhydrous solvent.

-

Addition of Diketene: While stirring the solution, add diketene (1.1 equivalents) dropwise via a dropping funnel at room temperature. An exothermic reaction may be observed.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, the solvent can be removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) to yield pure this compound.

Self-Validation: The purity of the synthesized compound should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm the presence of the characteristic acetoacetamide and thiazole moieties.

Applications in Drug Discovery: A Gateway to Bioactive Molecules

The true potential of this compound lies in its role as a versatile intermediate for the synthesis of a wide range of derivatives with significant biological activities. The N-2-thiazolylacetamide scaffold has been extensively explored, yielding compounds with anticancer, antimicrobial, and anti-inflammatory properties.

Anticancer Activity:

Numerous studies have demonstrated the potent anticancer activity of N-2-thiazolylacetamide derivatives. These compounds have been shown to target various cancer cell lines through different mechanisms of action.

| Derivative Class | Target Cancer Cell Lines | Reported IC50 Values | Reference |

| N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(substituted phenylamino) acetamide | MCF7 (Breast Cancer) | 38.0 µM - 40.6 µM | [2] |

| N-(thiazol-2-yl)-2-thiophene carboxamide | Abl Kinase | Low nanomolar affinity | [3] |

| N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl) benzamide derivatives | Dual inhibitors of Abl and Src tyrosine kinases | - | [3] |

| Thiazole-2-acetamide derivatives | Tubulin polymerization inhibitors | IC50 of 2.69 µM | [2] |

Antimicrobial Activity:

The thiazole nucleus is a well-known pharmacophore in antimicrobial agents. Derivatives of N-2-thiazolylacetamide have shown promising activity against a spectrum of bacterial and fungal pathogens.

| Derivative Class | Target Microorganisms | Reported MIC Values | Reference |

| N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives | S. aureus, E. coli, C. albicans, A. niger | 13.4 µM - 26.7 µM | [2] |

| N-(thiazol-2-yl)benzenesulfonamides | S. aureus, A. xylosoxidans | 3.9 µg/mL | [4] |

Logical Progression to Bioactive Derivatives:

Caption: Potential synthetic pathways from this compound to novel drug candidates.

Conclusion: A Scaffold with Untapped Potential

This compound represents a highly promising, yet underexplored, scaffold for the development of novel therapeutic agents. Its straightforward synthesis and the inherent biological relevance of its constituent moieties provide a solid foundation for the generation of diverse and potent compound libraries. The extensive body of research on related N-2-thiazolylacetamide derivatives strongly suggests that further investigation into the chemical space around this compound will be a fruitful endeavor for researchers and drug development professionals. This guide serves as a foundational resource to stimulate and support such explorations, with the ultimate goal of translating the potential of this versatile scaffold into tangible clinical benefits.

References

-

Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents. BMC. Available from: [Link]

-

Synthesis and antibacterial evaluation of N-phenylacetamide derivatives containing 4-arylthiazole moieties. MDPI. Available from: [Link]

-

N-(Thiazol-2-yl)acetamide. National Center for Biotechnology Information. Available from: [Link]

-

Synthesis and antibacterial activities of N-chloro aryl acetamide substituted thaizole and 2,4-thazolidinedione derivatives. Scholars Research Library. Available from: [Link]

-

Synthesis, antibacterial evaluation and in silico studies of novel 2-(benzo[d]thiazol-2-yl)-N-arylacetamides and their derivatives as potential DHFR inhibitors. BMC. Available from: [Link]

-

Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors. National Center for Biotechnology Information. Available from: [Link]

-

N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenylacetamide Derivatives: Synthesis and In-vitro Cytotoxicity Evaluation as Potential Anticancer Agents. National Center for Biotechnology Information. Available from: [Link]

-

Discovery of 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives as apoptosis inducers via the caspase pathway with potential anticancer activity. PubMed. Available from: [Link]

-

Synthesis and In-vitro Cytotoxicity Assessment of N-(5-(Benzylthio)-1,3,4- thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide with Potential Anticancer Activity. National Center for Biotechnology Information. Available from: [Link]

-

Emergent antibacterial activity of N-(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine. National Center for Biotechnology Information. Available from: [Link]

-

Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking. National Center for Biotechnology Information. Available from: [Link]

-

Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity. National Center for Biotechnology Information. Available from: [Link]

-

Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. National Center for Biotechnology Information. Available from: [Link]

-

Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. MDPI. Available from: [Link]

-

Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. National Center for Biotechnology Information. Available from: [Link]

-

Heterocyclization of Cyanoacetamide Derivatives: Synthesis and Biological Activity of Novel Azoles and Azines. ResearchGate. Available from: [Link]

-

A Study Of Synthesis Of Bioactive Heterocycles. IJNRD. Available from: [Link]

Sources

- 1. N-(Thiazol-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and In-vitro Cytotoxicity Assessment of N-(5-(Benzylthio)-1,3,4- thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Emergent antibacterial activity of N-(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis and Potential Utility of N-2-Thiazolylacetoacetamide

Abstract: This technical guide provides a comprehensive overview of N-2-Thiazolylacetoacetamide, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. While the specific discovery and historical timeline of this molecule are not extensively documented in accessible literature, this guide elucidates its chemical nature by examining its constituent moieties: the versatile 2-aminothiazole core and the reactive acetoacetamide group. A detailed, plausible synthetic protocol is presented, grounded in established chemical principles, to facilitate its laboratory preparation. Furthermore, this guide explores the potential biological significance and applications of this compound by drawing parallels with structurally related compounds that have demonstrated a range of pharmacological activities. This document is intended to serve as a foundational resource for scientists and professionals engaged in the exploration of novel thiazole-based therapeutic agents.

Introduction: The Thiazole Moiety as a Privileged Scaffold in Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a cornerstone in the field of medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile scaffold in the design of a wide array of biologically active compounds. The thiazole nucleus is present in numerous natural products, most notably Vitamin B1 (Thiamine), and is a key component in a variety of synthetic drugs with diverse therapeutic applications.

Marketed drugs containing the thiazole ring span a wide range of indications, including anticancer agents like Dasatinib, antiviral drugs such as Ritonavir, and anti-inflammatory medications like Meloxicam.[1] The prevalence of the thiazole moiety in successful pharmaceuticals underscores its importance as a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets with high affinity.

The derivatization of the 2-aminothiazole core, in particular, has been a fruitful area of research, leading to the discovery of compounds with potent antimicrobial, anti-inflammatory, and anticancer properties.[2][3] The amino group at the 2-position provides a convenient handle for chemical modification, allowing for the introduction of various substituents to modulate the physicochemical and pharmacological properties of the resulting molecules.

This guide focuses on a specific derivative, this compound, which combines the 2-aminothiazole scaffold with an acetoacetamide side chain. The acetoacetamide moiety is a β-keto amide, a functional group known for its diverse reactivity and its presence in various biologically active compounds. The exploration of this compound, therefore, represents a logical progression in the ongoing effort to expand the chemical space of thiazole-based compounds for potential therapeutic applications.

Discovery and History of this compound: A Deductive Approach

The synthesis of 2-aminothiazole derivatives dates back to the late 19th century, with the Hantzsch thiazole synthesis being a foundational method.[1] The exploration of N-acyl derivatives of 2-aminothiazole likely followed as a natural course of investigation into the chemical reactivity of this heterocyclic amine.

The acetoacetamide moiety has also long been a staple in organic synthesis. Plausible synthetic routes to this compound would involve the acylation of 2-aminothiazole with a reactive derivative of acetoacetic acid, such as an acyl chloride or an ester, or through reaction with diketene. These are fundamental organic reactions that would have been accessible to chemists for many decades.

It is probable that this compound was first synthesized as part of a broader study on the derivatization of 2-aminothiazole or in the exploration of the chemistry of β-keto amides. Its existence is confirmed by its Chemical Abstracts Service (CAS) number, indicating it has been characterized and documented at some point. However, without a primary publication, the specific context of its discovery, including the researchers involved and the initial purpose of its synthesis, remains to be fully elucidated.

Synthesis of this compound: A Plausible and Detailed Protocol

The following section provides a detailed, step-by-step methodology for a plausible and efficient synthesis of this compound in a laboratory setting. The proposed synthesis is based on the well-established reaction between 2-aminothiazole and ethyl acetoacetate.

Reaction Scheme:

Figure 1: Overall reaction for the synthesis of this compound.

Materials and Reagents

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |

| 2-Aminothiazole | C₃H₄N₂S | 100.14 | Crystalline Solid |

| Ethyl Acetoacetate | C₆H₁₀O₃ | 130.14 | Liquid |

| Ethanol (Anhydrous) | C₂H₅OH | 46.07 | Liquid |

| This compound | C₇H₈N₂O₂S | 184.22 | Solid (Predicted) |

Experimental Protocol

Step 1: Reaction Setup

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-aminothiazole (5.0 g, 49.9 mmol, 1.0 eq).

-

Add anhydrous ethanol (50 mL) to the flask and stir the mixture until the 2-aminothiazole is fully dissolved.

Step 2: Addition of Reagent

-

To the stirred solution of 2-aminothiazole, add ethyl acetoacetate (7.15 g, 54.9 mmol, 1.1 eq) dropwise at room temperature.

Step 3: Reaction

-

Heat the reaction mixture to reflux (approximately 78 °C) and maintain this temperature for 4-6 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1). The disappearance of the 2-aminothiazole spot indicates the completion of the reaction.

Step 4: Work-up and Isolation

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Reduce the volume of the solvent by approximately half using a rotary evaporator.

-

Cool the concentrated solution in an ice bath to induce crystallization of the product.

-

Collect the solid product by vacuum filtration through a Büchner funnel.

-

Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

-

Dry the product under vacuum to obtain this compound as a solid.

Step 5: Purification (Optional)

-

If further purification is required, the crude product can be recrystallized from a suitable solvent such as ethanol or an ethanol/water mixture.

Rationale for Experimental Choices

-

Solvent: Anhydrous ethanol is chosen as the solvent due to its ability to dissolve both reactants and its appropriate boiling point for the reflux conditions. The "anhydrous" specification is important to prevent potential side reactions involving water.

-

Stoichiometry: A slight excess of ethyl acetoacetate (1.1 equivalents) is used to ensure the complete consumption of the limiting reagent, 2-aminothiazole.

-

Temperature: The reaction is carried out at reflux to provide the necessary activation energy for the amidation reaction to proceed at a reasonable rate.

-

Work-up: Cooling and concentration are employed to maximize the yield of the crystalline product. Washing with cold solvent helps to remove soluble impurities without significantly dissolving the desired product.

Potential Biological Activities and Applications

While specific biological data for this compound is not widely published, the known activities of structurally similar compounds provide a strong basis for predicting its potential applications.

Sources

An In-depth Technical Guide to Investigating the Therapeutic Potential of N-2-Thiazolylacetoacetamide

Authored for Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the current scientific literature, N-2-Thiazolylacetoacetamide is a novel chemical entity with no published data on its specific biological activities. This guide, therefore, presents a strategic and hypothetical framework for its initial investigation, drawing upon the well-established pharmacological profiles of its core chemical moieties: the thiazole ring and the acetamide group. The proposed targets and experimental workflows are predictive and necessitate empirical validation.

Introduction: The Rationale for Investigating this compound

The thiazole scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous clinically approved drugs with a broad spectrum of activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2] Its unique electronic configuration and synthetic tractability have made it a focal point in the discovery of novel therapeutic agents.[1] Similarly, the acetamide functional group is a common feature in many pharmacologically active molecules, contributing to their binding interactions and overall physicochemical properties.[3][4] The conjugation of these two moieties in this compound presents an intriguing prospect for novel drug discovery. This technical guide provides a comprehensive, albeit predictive, exploration of its potential therapeutic targets and outlines a rigorous, multi-pronged experimental strategy for their validation.

Part 1: Postulated Therapeutic Landscapes

Based on the extensive literature on thiazole and acetamide derivatives, we can hypothesize several key therapeutic areas where this compound may exhibit significant activity.

Oncology

Thiazole-containing compounds are well-documented as potent anticancer agents, targeting various hallmarks of cancer.[5][6] They have been shown to inhibit key enzymes and pathways involved in cell proliferation, survival, and metastasis.[2]

Potential Molecular Targets in Oncology:

-

Kinase Inhibition: Many thiazole derivatives function as inhibitors of protein kinases, which are crucial regulators of cell signaling.[2] Key kinase families to investigate include:

-

Enzyme Inhibition: Thiazole derivatives have demonstrated inhibitory activity against a range of enzymes critical for cancer cell metabolism and survival.[2]

-

Microtubule Disruption: Some thiazole-containing compounds interfere with tubulin polymerization, a validated anticancer mechanism.[2]

Infectious Diseases

The thiazole ring is a core component of many antimicrobial agents.[8][9]

Potential Molecular Targets in Microbiology:

-

Enzyme Inhibition: Targeting essential bacterial or fungal enzymes is a common mechanism of action.

-

Biofilm Formation: Inhibition of microbial biofilm formation is an increasingly important therapeutic strategy.

Inflammatory Disorders

Certain thiazole derivatives have shown anti-inflammatory properties, suggesting a potential role in treating inflammatory conditions.[3]

Potential Molecular Targets in Inflammation:

-

Cyclooxygenase (COX) Enzymes: Key enzymes in the prostaglandin synthesis pathway.

-

Cytokine Signaling Pathways: Modulation of pro-inflammatory cytokine production or signaling.

Part 2: A Strategic Experimental Workflow for Target Identification and Validation

A systematic and tiered approach is essential for efficiently evaluating the therapeutic potential of a novel compound. The following workflow outlines a logical progression from broad phenotypic screening to specific target engagement and mechanism of action studies.

Caption: A tiered experimental workflow for the systematic investigation of this compound.

Phase 1: Broad Spectrum Phenotypic Screening

The initial step is to perform broad screening assays to identify any significant biological activity.

Protocol 1: In Vitro Cytotoxicity Screening

-

Objective: To assess the general cytotoxicity of this compound against a panel of human cancer cell lines.

-

Methodology:

-

Utilize a standardized cell viability assay, such as the MTT or resazurin reduction assay.[11]

-

Screen the compound at a single high concentration (e.g., 10 µM) against a diverse panel of cancer cell lines (e.g., the NCI-60 panel).

-

Include appropriate positive (e.g., doxorubicin) and negative (vehicle, e.g., DMSO) controls.

-

Calculate the percentage of cell growth inhibition relative to the vehicle control.

-

-

Rationale: This provides a broad, unbiased view of the compound's potential anticancer activity and can help prioritize cell lines for further investigation.

Protocol 2: Antimicrobial Screening

-

Objective: To determine if this compound possesses antibacterial or antifungal activity.

-

Methodology:

-

Employ the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant Gram-positive and Gram-negative bacteria and fungal strains.

-

Prepare serial dilutions of the compound in appropriate growth media.

-

Inoculate with a standardized suspension of the microorganism.

-

Incubate under appropriate conditions and determine the lowest concentration that inhibits visible growth.

-

-

Rationale: This is a standard and quantitative method for assessing antimicrobial potency.[8]

Phase 2: Hit Confirmation and Potency Determination

If significant activity is observed in Phase 1, the next step is to confirm the "hit" and quantify its potency.

Protocol 3: Dose-Response Analysis

-

Objective: To determine the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) of the compound in the most sensitive cell line(s) or microbial strain(s).

-

Methodology:

-

Prepare a 10-point, 3-fold serial dilution of the compound.

-

Perform the relevant assay (e.g., cell viability, microbial growth) with this range of concentrations.

-

Plot the percentage of inhibition against the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50/EC50 value.

-

-

Rationale: This provides a quantitative measure of the compound's potency, which is essential for comparing its activity with that of other compounds and for guiding further studies.[12]

| Hypothetical Dose-Response Data | This compound | Control Compound (e.g., Doxorubicin) |

| Cell Line | IC50 (µM) | IC50 (µM) |

| MCF-7 (Breast Cancer) | 2.5 | 0.8 |

| A549 (Lung Cancer) | 5.1 | 1.2 |

| HCT116 (Colon Cancer) | 1.8 | 0.5 |

Phase 3: Target Deconvolution and Mechanism of Action

Once a potent biological activity is confirmed, the focus shifts to identifying the specific molecular target(s) and elucidating the mechanism of action.

Protocol 4: Broad Kinase/Enzyme Panel Screening

-

Objective: To identify potential enzyme targets through a broad in vitro screening panel.

-

Methodology:

-

Submit the compound for screening against a commercial panel of hundreds of purified kinases or other relevant enzymes (e.g., proteases, phosphatases).

-

The assay is typically performed at a single high concentration of the compound (e.g., 10 µM).

-

The percentage of inhibition of each enzyme's activity is determined.

-

-

Rationale: This is an efficient method to rapidly identify high-affinity interactions with specific enzymes, providing strong leads for direct targets.[13]

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway by this compound.

Protocol 5: Target Engagement Assays

-

Objective: To confirm that the compound directly binds to the putative target in a cellular context.

-

Methodology:

-

Cellular Thermal Shift Assay (CETSA): This method assesses target engagement by measuring changes in the thermal stability of a protein upon ligand binding.

-

Surface Plasmon Resonance (SPR): An in vitro biophysical technique to quantify the binding affinity (KD) and kinetics of the interaction between the compound and the purified target protein.[14]

-

-

Rationale: These assays provide direct evidence of target binding, which is a critical step in validating a proposed mechanism of action.

Protocol 6: Mechanism of Action Studies

-

Objective: To elucidate the downstream cellular consequences of target engagement.

-

Methodology:

-

Western Blotting: To measure changes in the phosphorylation status or expression levels of the target protein and downstream signaling components.

-

Gene Expression Analysis (qPCR or RNA-seq): To identify changes in gene expression profiles induced by the compound.

-

Cell-based functional assays: Such as cell cycle analysis (flow cytometry) or apoptosis assays (e.g., caspase activation, Annexin V staining).

-

-

Rationale: These experiments connect the direct binding of the compound to its target with the observed cellular phenotype (e.g., cytotoxicity).

Conclusion

This compound represents a novel chemical entity with significant, albeit currently unexplored, therapeutic potential. By leveraging the known pharmacological properties of its thiazole and acetamide components, a rational and systematic investigation can be undertaken. The multi-phased experimental workflow detailed in this guide, progressing from broad phenotypic screening to specific target validation and mechanism of action studies, provides a robust framework for elucidating its biological activities. The successful execution of this strategy will be instrumental in determining the potential of this compound as a lead compound for future drug development efforts.

References

- BenchChem. Potential Therapeutic Targets of Thiazole Derivatives: An In-depth Technical Guide. BenchChem.

- Ayati, A., et al. (2019). Thiazole-containing compounds as therapeutic targets for cancer therapy.

- Gümüş, F. (2020). Thiazole in the targeted anticancer drug discovery. PubMed.

- Mishra, S., & Sahu, A. (2024). Recent Review on 1,3-Thiazole Derivatives as Therapeutic Targeted for Anticancer Activity. Letters in Drug Design & Discovery, 21(12), 2210-2231.

- Various Authors. (2023). Thiazole-containing compounds as therapeutic targets for cancer therapy. Semantic Scholar.

- Shukla, K., et al. (2012). Design, synthesis, and pharmacological evaluation of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide 3 (BPTES) analogs as glutaminase inhibitors. PubMed.

- BenchChem. An In-depth Technical Guide to N-(thiazol-2-yl)-2-tosylacetamide: A Novel Compound of Potential Pharmacological Interest. BenchChem.

- Kumar, D., et al. (2021). Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)

- Rasool, N., et al. (2016).

- Yunus, U., et al. (2008). N-(Thiazol-2-yl)acetamide. PMC.

- Rasool, N., et al. (2016). Synthesis of N-(6-Arylbenzo[d]thiazole-2-acetamide Derivatives and Their Biological Activities: An Experimental and Computational Approach.

- Al-Ostath, A. I. (2017). Synthetic Approaches and Pharmacological Evaluation of Some New Acetamide Derivatives and 5-Benzylidene-2-(2,6-dimethyl-phenylimino)-thiazolidin-4-ones.

- Kamal, A., et al. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline)

- BenchChem. Application Notes and Protocols for the Evaluation of Acetamide, N-(2-(nonylamino)ethyl)- as a Potential Enzyme Inhibitor. BenchChem.

- Liu, Y., et al. (2017). 2-Substituted-thio-N-(4-substituted-thiazol/1H-imidazol-2-yl)

- An, R., & Li, Y. (2024). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI.

- El-Sayed, N. N. E., et al. (2022). Lactose-conjugated 2-iminothiazolidin-4-ones: synthesis, inhibitory activity and molecular simulations as potential inhibitors against enzymes responsible for type 2 diabetes. NIH.

- Edmondson, D. E. (2020). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC.

- The Penguin Prof. (2022, November 26). 402 BCH3023 Enzyme Inhibition by Drugs. YouTube.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. N-(Thiazol-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thiazole in the targeted anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benthamdirect.com [benthamdirect.com]

- 7. Design, synthesis, and pharmacological evaluation of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide 3 (BPTES) analogs as glutaminase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 2-Substituted-thio-N-(4-substituted-thiazol/1H-imidazol-2-yl)acetamides as BACE1 inhibitors: Synthesis, biological evaluation and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Introduction: The Significance of the Thiazole Scaffold in Medicinal Chemistry

An Application Note and Protocol for the Synthesis of N-2-Thiazolylacetoacetamide

The thiazole ring is a cornerstone scaffold in modern drug discovery, recognized for its presence in a wide array of pharmacologically active agents.[1] Its derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The N-acylation of 2-aminothiazole, in particular, serves as a versatile strategy for generating novel molecular entities with modulated physicochemical and biological profiles.[4] This document provides a comprehensive guide to the synthesis of this compound, a key intermediate and building block in the development of more complex therapeutic candidates. As a senior application scientist, this guide is structured to provide not just a procedural walkthrough but also the underlying scientific rationale, ensuring both reproducibility and a deeper understanding of the synthetic process.

Reaction Principle: Nucleophilic Acyl Condensation

The synthesis of this compound from 2-aminothiazole and ethyl acetoacetate proceeds via a nucleophilic acyl condensation reaction. The primary amino group (-NH₂) on the 2-aminothiazole ring acts as a potent nucleophile. It attacks the electrophilic carbonyl carbon of the ester group in ethyl acetoacetate. This reaction is typically conducted at an elevated temperature, which serves a dual purpose: it provides the necessary activation energy for the reaction and facilitates the removal of the ethanol byproduct, driving the equilibrium towards the formation of the desired amide product. This direct amidation approach is a fundamental and efficient method for forming stable amide bonds, a critical linkage in many pharmaceutical compounds.

Experimental Workflow Diagram

The following diagram outlines the complete workflow for the synthesis, purification, and analysis of this compound.

Sources

- 1. CAS 2719-23-5: N-2-Thiazolylacetamide | CymitQuimica [cymitquimica.com]

- 2. N-(Thiazol-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

Experimental Applications of N-2-Thiazolylacetoacetamide: A Technical Guide for Researchers

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental applications of N-2-Thiazolylacetoacetamide and its derivatives. With full editorial control, this guide is structured to provide in-depth technical insights, moving beyond rigid templates to offer a narrative grounded in scientific expertise and practical experience.

I. Introduction: The Thiazole Scaffold in Drug Discovery

The thiazole ring is a cornerstone in medicinal chemistry, forming the structural backbone of numerous compounds with a wide array of biological activities.[1][2] Its presence in clinically approved drugs like the anticancer agent Dasatinib highlights the therapeutic potential of this heterocyclic moiety.[1] The unique electronic properties of the thiazole nucleus, particularly the ability of its nitrogen and sulfur atoms to engage in hydrogen bonding and other non-covalent interactions, make it a privileged scaffold for designing molecules that can effectively interact with biological targets such as proteins and enzymes.[1] this compound, as a member of this important class of compounds, offers a versatile platform for the development of novel therapeutic agents. This guide will explore its potential in two key areas of drug discovery: antimicrobial and anticancer applications.

II. Synthesis of this compound Derivatives

The synthesis of this compound derivatives is typically achieved through a multi-step process that allows for the introduction of various functional groups, enabling the exploration of structure-activity relationships (SAR). A common and efficient route involves the initial synthesis of a 2-aminothiazole core, followed by acylation.

This protocol is adapted from established methods for the synthesis of related thiazole derivatives and provides a general framework for producing this compound analogs.[3][4]

Step 1: Synthesis of 2-Amino-4-arylthiazole

-

In a round-bottom flask, combine an appropriate p-substituted acetophenone (0.1 mol), thiourea (0.2 mol), and iodine (0.1 mol).

-

Reflux the mixture for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into ice-cold water.

-

Neutralize with a saturated solution of sodium thiosulfate to remove excess iodine.

-

Filter the resulting precipitate, wash with cold water, and dry to obtain the 2-amino-4-arylthiazole intermediate.

Step 2: Synthesis of N-(4-arylthiazol-2-yl)-2-chloroacetamide

-

Dissolve the 2-amino-4-arylthiazole intermediate (0.01 mol) in a suitable solvent such as dry acetone.

-

Add chloroacetyl chloride (0.012 mol) dropwise to the solution while stirring in an ice bath.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.

-

Pour the mixture into acidified cold water to precipitate the product.

-

Filter the solid, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to yield the N-(4-arylthiazol-2-yl)-2-chloroacetamide.

Step 3: Synthesis of the final this compound derivative

-

A mixture of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloracetamide (0.01 mol) and a corresponding substituted aniline (0.02 mol) can be refluxed for 7–8 hours.[3]

Diagram 1: Synthetic Workflow for this compound Derivatives

Caption: General synthetic scheme for this compound derivatives.

III. Antimicrobial Applications

Thiazole derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a broad spectrum of bacteria.[5][6][7] The mechanism of action is often attributed to the inhibition of essential bacterial enzymes or disruption of the cell membrane.[4]

This protocol provides a standardized method for screening the antibacterial activity of synthesized this compound derivatives.[5][8]

-

Preparation of Bacterial Inoculum: Prepare a suspension of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in sterile saline, adjusted to a turbidity equivalent to a 0.5 McFarland standard.

-

Agar Plate Preparation: Spread the bacterial inoculum evenly onto the surface of Mueller-Hinton agar plates.

-

Application of Test Compounds: Aseptically place sterile paper discs (6 mm in diameter) onto the inoculated agar surface. Impregnate each disc with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO).

-

Controls: Use a disc impregnated with the solvent as a negative control and a disc with a standard antibiotic (e.g., ampicillin) as a positive control.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Measurement: Measure the diameter of the zone of inhibition (in mm) around each disc. A larger zone of inhibition indicates greater antibacterial activity.

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique for determining MIC values.[9]

-

Preparation of Stock Solutions: Prepare a stock solution of the test compound in a suitable solvent.

-

Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in Mueller-Hinton broth.

-

Inoculation: Add a standardized bacterial suspension to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

-

Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Reading the Results: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Table 1: Representative Antimicrobial Activity of Thiazole Derivatives

| Compound Reference | Test Organism | MIC (µM) | Source |

| Derivative d1 | E. coli | 26.7 | [3] |

| Derivative d2 | C. albicans | 13.4 | [3] |

| Derivative d3 | A. niger | 13.4 | [3] |

IV. Anticancer Applications

The thiazole scaffold is a key feature in many anticancer agents, with derivatives showing activity against a wide range of human cancer cell lines.[10][11] The mechanisms of action are diverse and can include the induction of apoptosis, inhibition of cell cycle progression, and interference with crucial signaling pathways.[12][13]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[14]

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG-2) in a 96-well plate at a density of 8,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for a specified period (e.g., 48-72 hours).

-

MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Diagram 2: General Mechanism of Anticancer Activity

Caption: Potential anticancer mechanisms of thiazole derivatives.

Table 2: Representative Cytotoxic Activity of Thiazole Derivatives against Cancer Cell Lines

| Compound Reference | Cell Line | IC50 (µM) | Source |

| Derivative 10a | PC-3 (Prostate) | 7 ± 0.6 | [15] |

| Derivative 10a | MCF-7 (Breast) | 4 ± 0.2 | [15] |

| Derivative 10o | MDAMB-231 (Pancreatic) | 3 ± 0.2 | [15] |

| Compound 3d | SKNMC (Neuroblastoma) | 4.5 ± 0.035 | [14][16] |

| Compound 3h | HT-29 (Colon) | 3.1 ± 0.030 | [14][16] |

| Compound 3b | PC3 (Prostate) | 12.6 ± 0.302 | [14][16] |

V. Conclusion and Future Perspectives

This compound and its derivatives represent a promising class of compounds with significant potential for the development of novel antimicrobial and anticancer agents. The synthetic accessibility of the thiazole scaffold allows for extensive structural modifications to optimize potency and selectivity. The protocols outlined in this guide provide a solid foundation for researchers to explore the therapeutic potential of these compounds. Future research should focus on elucidating the precise molecular targets and mechanisms of action to facilitate rational drug design and advance these promising molecules towards clinical applications.

VI. References

-

Title: Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed. Source: PubMed. URL: [Link]

-

Title: Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents - MDPI. Source: MDPI. URL: [Link]

-

Title: Synthesis and Antimicrobial Evaluation of Certain Novel Thiazoles - PMC - NIH. Source: National Institutes of Health. URL: [Link]

-

Title: Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed. Source: PubMed. URL: [Link]

-

Title: One pot Synthesis of Novel Thiazole Derivatives as Potential Antimicrobial Agents. Source: ResearchGate. URL: [Link]

-

Title: Synthesis and Anticancer Activities of Some Thiazole Derivatives | Request PDF. Source: ResearchGate. URL: [Link]

-

Title: Synthesis, Anticancer Activity and Mechanism of Action of New Thiazole Derivatives. Source: PubMed. URL: [Link]

-

Title: Synthesis of Novel Thiazole and Pyrazole Derivatives as Antimicrobial and Anticancer Agents - ResearchGate. Source: ResearchGate. URL: [Link]

-

Title: Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC - PubMed Central. Source: National Institutes of Health. URL: [Link]

-

Title: Novel thiazole derivatives: Design, synthesis, antibacterial evaluation, DFT, molecular docking and in-silico ADMET investigations. Source: Taylor & Francis Online. URL: [Link]

-

Title: Synthesis and In-vitro Cytotoxicity Assessment of N-(5-(Benzylthio)-1,3,4- thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide with Potential Anticancer Activity - PMC - NIH. Source: National Institutes of Health. URL: [Link]

-

Title: Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors - PubMed Central. Source: National Institutes of Health. URL: [Link]

-

Title: Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents - PMC. Source: National Institutes of Health. URL: [Link]

-

Title: N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenylacetamide Derivatives: Synthesis and In-vitro Cytotoxicity Evaluation as Potential Anticancer Agents - NIH. Source: National Institutes of Health. URL: [Link]

-

Title: Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties - MDPI. Source: MDPI. URL: [Link]

-

Title: Synthesis and antibacterial activities of N-chloro aryl acetamide substituted thaizole and 2,4-thazolidinedione derivatives - Scholars Research Library. Source: Scholars Research Library. URL: [Link]

-

Title: Synthesis of N-(6-Arylbenzo[d]thiazole-2-acetamide Derivatives and Their Biological Activities: An Experimental and Computational Approach - MDPI. Source: MDPI. URL: [Link]

-

Title: N-(Thiazol-2-yl)acetamide - PMC - NIH. Source: National Institutes of Health. URL: [Link]

-

Title: Emergent antibacterial activity of N-(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine - PubMed Central. Source: National Institutes of Health. URL: [Link]

-

Title: Discovery of 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives as apoptosis inducers via the caspase pathway with potential anticancer activity - PubMed. Source: PubMed. URL: [Link]

-

Title: N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenylacetamide Derivatives: Synthesis and In-vitro Cytotoxicity Evaluation as Potential Anticancer Agents - PubMed. Source: PubMed. URL: [Link]

-

Title: Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents - ResearchGate. Source: ResearchGate. URL: [Link]

-

Title: Synthesis, antibacterial evaluation and in silico studies of novel 2-(benzo[d]thiazol-2-yl)-N-arylacetamides and their derivatives as potential DHFR inhibitors - PMC - NIH. Source: National Institutes of Health. URL: [Link]

-

Title: (PDF) Synthesis of N-(6-Arylbenzo[d]thiazole-2-acetamide Derivatives and Their Biological Activities: An Experimental and Computational Approach - ResearchGate. Source: ResearchGate. URL: [Link]

-

Title: Synthesis of cationic N-acylated thiazolidine for selective activity against Gram-positive bacteria and evaluation of N-acylation's role in membrane-disrupting activity - PubMed Central. Source: National Institutes of Health. URL: [Link]

-

Title: (PDF) Synthesis of some Heterocyclic Compounds Derived from 2-Chloro-N-p-Tolylacetamide - ResearchGate. Source: ResearchGate. URL: [Link]

-

Title: N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - NIH. Source: National Institutes of Health. URL: [Link]

Sources

- 1. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]